molecular formula C17H21N5O2 B2361450 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1003799-24-3

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No. B2361450
CAS RN: 1003799-24-3
M. Wt: 327.388
InChI Key: BWYQVOUJSHOKBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. It includes a 4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl group, a 1H-pyrazol-5-yl group, and a cyclopentanecarboxamide group .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds exhibit cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, indicating their potential in cancer and inflammation-related research (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Activities

Pyrimidine linked pyrazole derivatives have been synthesized and assessed for their antimicrobial and insecticidal potential. These compounds have shown efficacy against selected microorganisms, indicating their utility in developing new antimicrobial agents. Additionally, their insecticidal activity against Pseudococcidae insects highlights their potential in agricultural applications (Deohate & Palaspagar, 2020).

Antimicrobial Properties of Polyheterocyclic Systems

The synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines has been explored, with some compounds demonstrating pronounced antimicrobial properties. This research underscores the importance of structural modifications in enhancing antimicrobial efficacy, particularly the role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety (Sirakanyan et al., 2021).

Antimicrobial and Antifungal Derivatives

A series of pyridines, pyrimidinones, and oxazinones derivatives have been developed as antimicrobial agents. These compounds show promising antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, indicating their potential in developing new antimicrobial therapies (Hossan et al., 2012).

Synthesis and Evaluation of Octahydropyrano[2,3-d]Pyrimidine Derivatives

N1-substituted octahydro-1H-pyrano[2,3-d]pyrimidines derivatives have been prepared, showcasing the versatility of pyrimidine derivatives in synthesizing compounds with potential biological applications. Their structures were characterized by spectroscopic and X-ray crystallographic analysis, underscoring the importance of structural analysis in drug development (Zeng et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-10-9-14(19-15(23)11-5-2-3-6-11)22(21-10)17-18-13-8-4-7-12(13)16(24)20-17/h9,11H,2-8H2,1H3,(H,19,23)(H,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYQVOUJSHOKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCC2)C3=NC4=C(CCC4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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